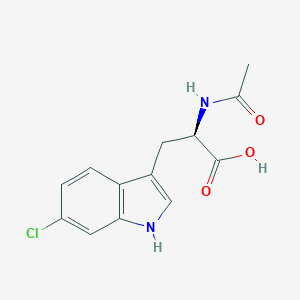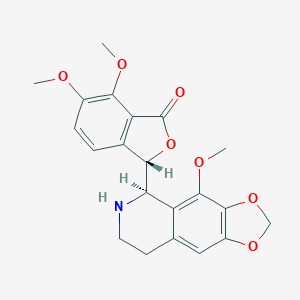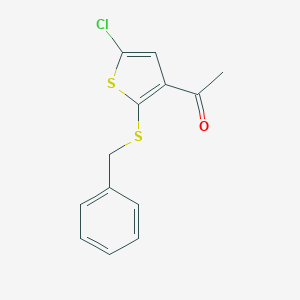
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
Descripción general
Descripción
The study of thiophene derivatives, like the one , is driven by their wide range of applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. The interest lies in their potential antimicrobial activities and their use in creating complex molecular structures with desirable physical and chemical properties.
Synthesis Analysis
The synthesis of similar thiophene derivatives often involves multi-step reactions, starting from basic thiophene compounds and incorporating various functional groups through processes like condensation, halogenation, and the introduction of sulfanyl groups. For example, Naganagowda and Petsom (2011) detailed the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives through condensation reactions, showcasing a methodology that could be adapted for the compound (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, provides detailed information on the geometry, bond lengths, and angles of similar compounds. Studies often employ DFT calculations to predict and confirm the molecular structure, as seen in the work by Majumdar (2016), which emphasizes the importance of computational methods in understanding the structure of complex molecules (Majumdar, 2016).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, including electrophilic substitution, nucleophilic displacement, and coupling reactions. These reactions are crucial for modifying the compound's structure to achieve desired properties or functionalities. The study by Amani and Nematollahi (2012) on the electrochemical synthesis of arylthiobenzazoles exemplifies the type of chemical reactions that can be applied to thiophene derivatives for functionalization (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as melting points, boiling points, and solubility, depend significantly on their molecular structure. These properties are essential for determining the compound's applicability in different mediums and conditions. Unfortunately, specific data on "1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone" were not found, but similar studies on related compounds provide a basis for predictions.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental for understanding how thiophene derivatives can be utilized in chemical syntheses and in various applications. The electronic properties, such as HOMO-LUMO gaps, often discussed in literature, give insights into the compound's potential as a semiconductor or in photovoltaic applications. For instance, the work by Cai et al. (2020) on the analysis of benzodioxolylmethyleneamino phenyl)ethanone oxime offers an example of how these properties are examined in similar molecules (Cai, Xu, Chai, & Li, 2020).
Propiedades
IUPAC Name |
1-(2-benzylsulfanyl-5-chlorothiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS2/c1-9(15)11-7-12(14)17-13(11)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGHIPPKDCMIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)Cl)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430975 | |
| Record name | 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | |
CAS RN |
160982-09-2 | |
| Record name | 1-[5-Chloro-2-[(phenylmethyl)thio]-3-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160982-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

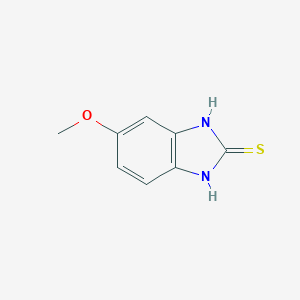
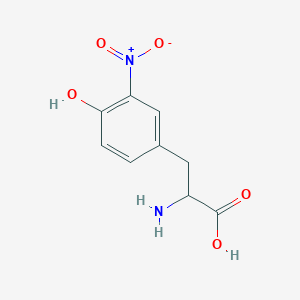
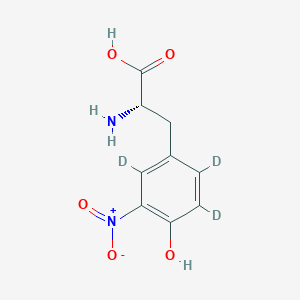
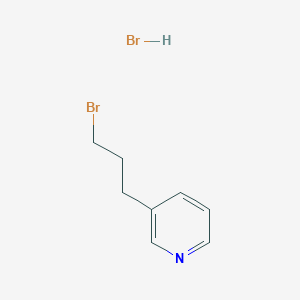
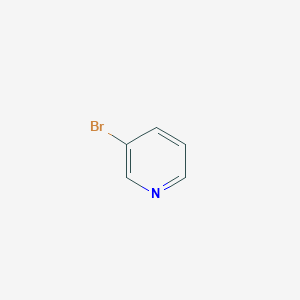
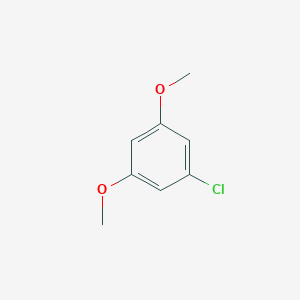
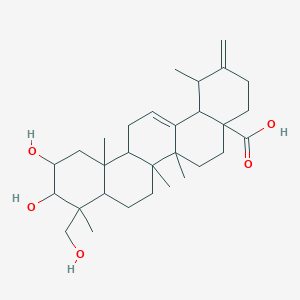
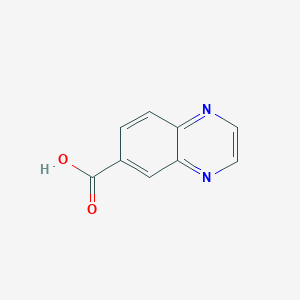
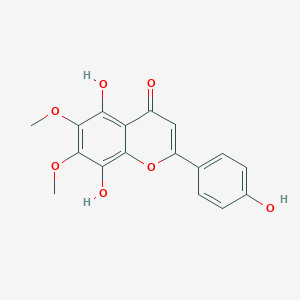
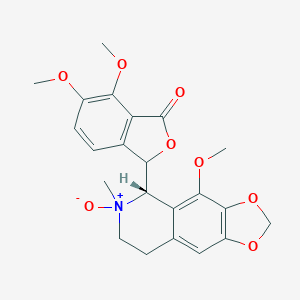
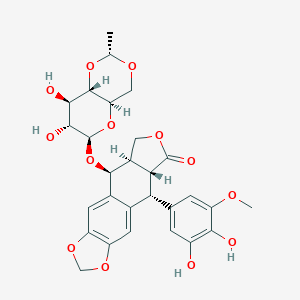
![5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B30825.png)
